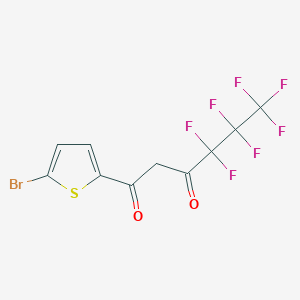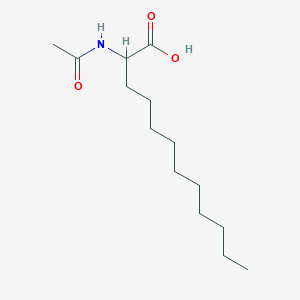
2-(Acetylamino)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of an acetylamino group attached to the dodecanoic acid chain.
Méthodes De Préparation
The synthesis of 2-(Acetylamino)dodecanoic acid typically involves the acetylation of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(Acetylamino)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Acetylamino)dodecanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic chemistry.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)dodecanoic acid involves its interaction with cellular membranes and proteins. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . The compound may also inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
2-(Acetylamino)dodecanoic acid can be compared with other similar compounds, such as:
Lauric acid (dodecanoic acid): The parent compound, which lacks the acetylamino group and has different chemical properties.
N-acetylglycine: Another N-acyl-alpha amino acid with a shorter carbon chain.
N-acetylcysteine: A compound with a similar acetylamino group but different biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
5440-47-1 |
|---|---|
Formule moléculaire |
C14H27NO3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
2-acetamidododecanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-3-4-5-6-7-8-9-10-11-13(14(17)18)15-12(2)16/h13H,3-11H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ZNZSRMPKAXHGNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
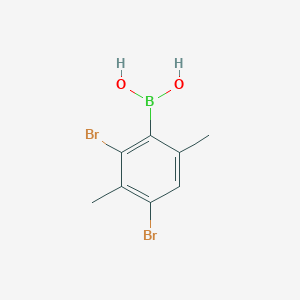
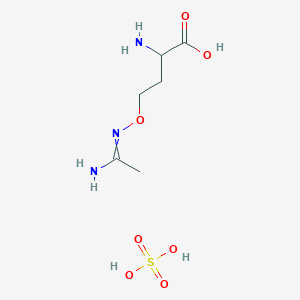
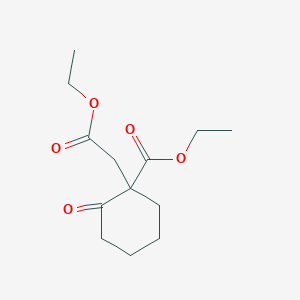
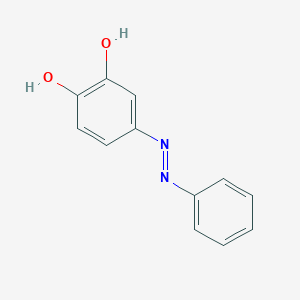
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
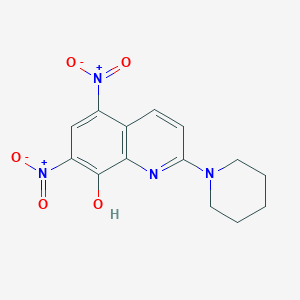
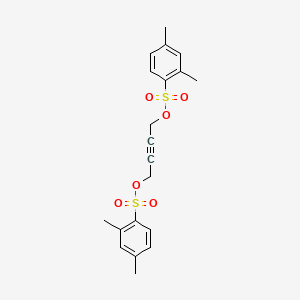

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)

